1-Acetylazetidine-3-carboxamide
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Overview
Description
1-Acetylazetidine-3-carboxamide is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 1-acetylazetidine and a carboxamide derivative can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes. These methods ensure high yield and purity of the compound. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-Acetylazetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-acetylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 1-Acetylazetidine-3-carboxamide stands out due to its balanced ring strain and stability, making it easier to handle compared to aziridine. Its unique reactivity and potential for functionalization make it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-acetylazetidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-4(9)8-2-5(3-8)6(7)10/h5H,2-3H2,1H3,(H2,7,10) |
InChI Key |
YCGDYMBQUPHMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N |
Origin of Product |
United States |
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